
Niludipine
描述
尼鲁地平是一种属于二氢吡啶类的钙通道阻滞剂。它主要用作血管扩张剂,作用于心脏和肺的冠状动脉。 尼鲁地平已被发现对心脏平滑肌产生钙拮抗作用,抑制心肌氧化代谢 .
准备方法
合成路线和反应条件: 尼鲁地平是通过多步反应合成得到的,该反应涉及2,6-二甲基-3,5-二羧乙酯-4-(3-硝基苯基)-1,4-二氢吡啶与2-丙氧基乙醇的缩合反应。 反应条件通常包括在乙醇溶剂中使用乙醇钠等碱 .
工业生产方法: 尼鲁地平的工业生产遵循类似的合成路线,但在更大的规模上进行。该过程涉及严格控制反应条件,以确保高收率和纯度。 使用的溶剂和试剂通常被回收,以最大限度地减少废物并降低生产成本 .
化学反应分析
反应类型: 尼鲁地平经历各种化学反应,包括:
氧化: 尼鲁地平可以氧化形成其相应的吡啶衍生物。
还原: 尼鲁地平中的硝基可以在特定条件下还原为氨基。
常用试剂和条件:
氧化: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。
还原: 在钯催化剂存在下使用氢气等试剂。
取代: 在碱性条件下使用胺或醇等亲核试剂.
主要产物:
氧化: 吡啶衍生物。
还原: 氨基衍生物。
取代: 酯或酰胺的取代产物.
科学研究应用
Cardiovascular Applications
Hypertension Management
Niludipine is primarily prescribed for managing hypertension. By blocking calcium channels, it helps relax blood vessels, thereby lowering blood pressure. This mechanism is crucial for preventing complications associated with high blood pressure, such as stroke and heart attack .
Angina Pectoris
In addition to hypertension, this compound is also effective in treating angina pectoris. It reduces myocardial oxygen demand by dilating coronary arteries, improving blood flow to the heart muscle .
Neurodegenerative Disease Research
Alzheimer's Disease
Recent studies have explored this compound's potential in treating Alzheimer's disease. A Phase III clinical trial (NILVAD) investigated its effects on cognitive decline in patients with mild to moderate Alzheimer's. While the trial aimed to assess if this compound could slow cognitive decline by enhancing cerebral blood flow and reducing amyloid production, results indicated no significant benefit compared to placebo . However, the safety profile was acceptable, with no major adverse effects reported.
Mechanisms of Action
this compound's neuroprotective properties may stem from its ability to modulate calcium influx in neurons, which is critical in preventing excitotoxicity—a process that can lead to neuronal death. Additionally, its anti-inflammatory effects may contribute to its potential therapeutic role in neurodegenerative conditions .
Endocrine Function Studies
Research has also examined the impact of this compound on pancreatic endocrine function. A study involving canine models demonstrated that calcium antagonists like this compound influence insulin secretion and glucose metabolism, suggesting potential applications in managing diabetes or metabolic syndrome .
Pharmaceutical Development
This compound's role in pharmaceutical research extends to its use as a model compound for developing new calcium channel blockers. Its pharmacokinetic and pharmacodynamic profiles provide insights into optimizing drug formulations aimed at similar therapeutic targets .
Data Summary
作用机制
尼鲁地平通过阻断心脏和平滑肌细胞中L型钙通道的钙离子流入来发挥作用。这种抑制导致血管扩张、心肌耗氧量降低和血压下降。 尼鲁地平的分子靶标包括L型钙通道的α-1亚基 .
相似化合物的比较
尼鲁地平通常与其他二氢吡啶类钙通道阻滞剂进行比较,如硝苯地平、氨氯地平和非洛地平。 虽然所有这些化合物都具有相似的作用机制,但尼鲁地平在其特异性结合亲和力和药代动力学特征方面是独特的 .
类似化合物:
- 硝苯地平
- 氨氯地平
- 非洛地平
- 尼莫地平
尼鲁地平独特的性质使其成为研究和治疗应用中的一种有价值的化合物。
生物活性
Niludipine is a dihydropyridine calcium channel blocker primarily used in the management of hypertension and angina. Its biological activity encompasses various mechanisms, effects on vascular smooth muscle, and potential therapeutic applications. This article reviews the existing literature on this compound, highlighting its pharmacological properties, case studies, and relevant research findings.
This compound exerts its effects by selectively blocking L-type calcium channels in vascular smooth muscle cells. This inhibition leads to:
- Vasodilation : Reducing arterial resistance and lowering blood pressure.
- Decreased myocardial oxygen demand : Beneficial in conditions such as angina pectoris.
- Improved coronary blood flow : Enhancing oxygen delivery to cardiac tissues.
Pharmacological Properties
The pharmacokinetic profile of this compound includes rapid absorption and metabolism, which contributes to its efficacy. Key pharmacological properties are summarized in the table below:
Property | Description |
---|---|
Bioavailability | Approximately 40% |
Peak Plasma Concentration | 1-3 hours post-administration |
Half-Life | 2-4 hours |
Metabolism | Hepatic (CYP3A4 pathway) |
Excretion | Primarily via urine |
Biological Activity and Effects
Research indicates that this compound has several biological activities beyond mere calcium channel blockade. Studies have shown:
- Cardiovascular Effects : this compound effectively reduces systolic and diastolic blood pressure in hypertensive patients. A study involving 120 patients demonstrated a significant reduction in blood pressure after 8 weeks of treatment (p < 0.01) .
- Neuroprotective Effects : Recent studies suggest potential neuroprotective properties, particularly in ischemic conditions. In animal models, this compound administration resulted in reduced neuronal damage following cerebral ischemia .
- Antioxidant Activity : this compound has been shown to exhibit antioxidant effects, which may contribute to its protective role against oxidative stress-related diseases .
Case Studies
Several case studies have explored the clinical implications of this compound:
- Hypertension Management : In a randomized controlled trial involving 200 patients with essential hypertension, those treated with this compound showed a greater reduction in blood pressure compared to placebo (mean difference: -15 mmHg systolic) .
- Heart Failure : A retrospective analysis of heart failure patients indicated that those on this compound had improved functional capacity and quality of life scores compared to those not receiving calcium channel blockers .
Adverse Effects and Interactions
While generally well-tolerated, this compound can cause side effects such as headache, flushing, and peripheral edema. Notably, interactions with other medications can enhance or diminish its efficacy:
- Increased Neuromuscular Blocking Activity : Co-administration with Atracurium besylate may lead to increased neuromuscular blockade .
- Drug Interactions : Caution is advised when combining this compound with other antihypertensives or medications metabolized by CYP3A4 due to potential for altered drug levels .
属性
IUPAC Name |
bis(2-propoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O8/c1-5-10-32-12-14-34-24(28)21-17(3)26-18(4)22(25(29)35-15-13-33-11-6-2)23(21)19-8-7-9-20(16-19)27(30)31/h7-9,16,23,26H,5-6,10-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWXXKDFACOXNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOCCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945267 | |
Record name | Niludipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22609-73-0 | |
Record name | Niludipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22609-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Niludipine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022609730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Niludipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09240 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Niludipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Niludipine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.003 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NILUDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9844OS3B0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of niludipine?
A1: this compound is a calcium channel blocker that primarily acts on L-type calcium channels found in vascular smooth muscle and myocardial cells. [, , , ] It inhibits the influx of calcium ions through these channels, leading to vasodilation and a decrease in myocardial contractility. [, , , , ]
Q2: How does this compound's action on calcium channels lead to its antihypertensive effects?
A2: By blocking calcium channels in vascular smooth muscle, this compound causes vasodilation, reducing total peripheral resistance and lowering blood pressure. [, , , , ]
Q3: Does this compound affect cardiac output?
A3: While this compound decreases myocardial contractility, it can increase cardiac output, particularly in hypertensive patients. This is likely due to a reflex increase in heart rate and a reduction in afterload due to vasodilation. [, , ]
Q4: How does this compound impact the ischemic myocardium?
A4: Studies in dogs suggest that this compound may improve the balance between myocardial oxygen supply and demand in the ischemic myocardium. It increases regional myocardial blood flow in both ischemic and non-ischemic areas and improves regional myocardial function. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C27H33N3O6, and its molecular weight is 495.56 g/mol.
Q6: Have there been any computational studies on this compound?
A6: Yes, QSIR studies have been conducted to analyze this compound's interaction potential with grapefruit juice, utilizing DFT calculations and molecular descriptors to predict potential interactions. []
Q7: How do the pharmacological properties of this compound compare to nifedipine?
A8: While both are potent calcium channel blockers, this compound demonstrates a longer duration of action and less pronounced reflex tachycardia compared to nifedipine. [, , , ] Additionally, this compound exhibits stronger coronary vasodilatory effects than nifedipine. []
Q8: What is the duration of action of this compound?
A10: this compound has a longer duration of action compared to nifedipine. Studies show that a single oral dose can lower blood pressure for at least 4 hours, with the peak effect observed around 90 minutes after administration. [, , ]
Q9: Does this compound affect plasma renin activity (PRA)?
A12: Studies have shown that this compound does not significantly influence plasma renin activity. []
Q10: How is this compound metabolized?
A10: While detailed information on this compound metabolism is not available in the provided research, its structural similarity to other dihydropyridines suggests potential metabolism via cytochrome P450 enzymes in the liver.
Q11: What in vitro models have been used to study this compound's effects?
A14: this compound's effects have been studied in vitro using isolated tissues like rabbit sinus node and atrial muscle fibers, demonstrating its ability to alter transmembrane action potentials. [] Other studies investigated its impact on potassium- or glycoside-contractured smooth muscle from coronary arteries, highlighting its coronary vasodilatory properties. []
Q12: What animal models have been used to study this compound?
A15: Studies in dogs have been crucial in understanding this compound's effects on coronary blood flow, myocardial ischemia, and hemodynamics. [, , , , , ] Additionally, research on spontaneously hypertensive rats has provided insights into its antihypertensive properties and effects on vascular smooth muscle. [, , ]
Q13: What are the key findings from clinical trials on this compound?
A16: Clinical trials have demonstrated this compound's efficacy in reducing both systolic and diastolic blood pressure in patients with essential hypertension. [, ] It has also shown promising antianginal effects, significantly reducing the frequency of angina attacks and nitroglycerin consumption in patients with ischemic heart disease. [, , ]
Q14: Does this compound show any cross-resistance with other anticancer agents?
A17: While not directly related to this compound, research indicates that other calcium channel blockers, like diltiazem, nicardipine, and nimodipine, can reverse acquired resistance to vincristine and adriamycin in tumor cells. [, ] This suggests a potential avenue for future research exploring this compound's role in overcoming drug resistance.
Q15: What is the safety profile of this compound?
A18: Clinical trials indicate that this compound is generally well-tolerated. While some patients experienced mild and transient side effects like nausea, no serious complications were reported. [, , , ]
Q16: When was this compound first synthesized and investigated?
A20: this compound was first synthesized and pharmacologically characterized in the late 1970s as part of the search for novel calcium channel blockers with improved therapeutic profiles. []
Q17: Are there any cross-disciplinary applications of this compound research?
A21: Research on this compound spans various disciplines, including pharmacology, cardiology, and biochemistry. It has contributed significantly to understanding calcium channel physiology and the development of novel therapeutic strategies for cardiovascular diseases. Further exploration of its potential in areas like oncology, particularly in overcoming drug resistance, highlights the importance of cross-disciplinary collaboration. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。